5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid
Description
Structural Characterization
IUPAC Nomenclature and Molecular Formula Analysis
The compound’s systematic name, 5-((benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid , reflects its structural hierarchy:
- Spiro[2.4]heptane core : A bicyclic system with two fused rings sharing a single nitrogen atom (spiro center) .
- Benzyloxycarbonyl (Cbz) group : A benzyl ester protecting group attached to the nitrogen at position 5.
- Carboxylic acid moiety : A terminal carboxylic acid group at position 1.
The molecular formula is C₁₅H₁₇NO₄ , derived from:
- C₁₅ : 15 carbon atoms (7 from spiroheptane, 5 from benzyl, 2 from carbonyl groups, 1 from carboxylic acid).
- H₁₇ : Hydrogen atoms distributed across aromatic, aliphatic, and carboxylic regions.
- N : Single nitrogen atom in the spiro system.
- O₄ : Oxygen atoms in the Cbz group (two), carbonyl (one), and carboxylic acid (one) .
| Component | Description | Formula Contribution |
|---|---|---|
| Spiro[2.4]heptane | Bicyclic framework with N at spiro | C₇H₁₂N |
| Cbz group | Benzyl ester protecting group | C₇H₇O₂ |
| Carboxylic acid | Terminal functional group | CO₂H |
Spirocyclic Architecture: Bridged Bicyclic System Configuration
The spiro[2.4]heptane core consists of two fused rings sharing a single nitrogen atom:
- Ring 1 (3-membered) : A small ring with 2 carbons and the spiro nitrogen.
- Ring 2 (5-membered) : A larger ring with 4 carbons and the spiro nitrogen.
This configuration introduces significant ring strain , particularly in the 3-membered ring, which impacts reactivity and stability .
Comparison with Other Spiro Systems
| Spiro System | Ring Sizes (Carbons) | Key Features |
|---|---|---|
| Spiro[2.4]heptane | 3-membered + 5-membered | High strain, nitrogen at spiro center |
| Spiro[3.5]nonane | 4-membered + 6-membered | Moderate strain, common in alkaloids |
| Spiro[4.5]decan | 5-membered + 7-membered | Low strain, used in macrocyclic synthesis |
The nitrogen’s lone pair contributes to conformational rigidity , limiting rotational freedom around the spiro center .
Benzyloxycarbonyl Protecting Group: Electronic and Steric Effects
The Cbz group (benzyloxycarbonyl) serves as a temporary protecting group for the nitrogen, influencing both electronic and steric properties:
Electronic Effects
- Electron-withdrawing : The carbonyl group polarizes the C-O bond, reducing electron density on the nitrogen, which may modulate nucleophilicity in reactions .
- Neighboring group participation : The Cbz group can stabilize transition states via resonance or hydrogen bonding in cyclization reactions .
Steric Effects
- Bulky aromatic ring : The benzyl group creates spatial hindrance, favoring conformations that minimize steric clashes (e.g., axial vs. equatorial positions in the spiro system) .
- Solvation effects : The Cbz group enhances solubility in organic solvents, aiding purification and reaction efficiency .
| Protecting Group | Electronic Impact | Steric Impact |
|---|---|---|
| Cbz | Moderate EWG effect | High (benzyl bulk) |
| Boc | Weak EWG effect | Moderate (tert-butyl) |
| Alloc | Moderate EWG effect | Moderate (allyl) |
Conformational Analysis of Azaspiro[2.4]heptane Core
The spiro system’s conformation is governed by ring strain and non-bonded interactions :
Ring Strain and Stability
- 3-membered ring : High angle strain (~60° bond angles) reduces stability, requiring careful handling to avoid decomposition .
- 5-membered ring : Moderate strain, with some flexibility for puckering.
Computational Insights
A study on aza-spiro cyclization transitions identified conformational anchoring as critical for stereoselectivity:
- CH-O hydrogen bonds : Stabilize transition states by aligning reactive sites.
- CH-π interactions : Guide substituent orientation in the spiro system .
Properties
IUPAC Name |
5-phenylmethoxycarbonyl-5-azaspiro[2.4]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c17-13(18)12-8-15(12)6-7-16(10-15)14(19)20-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCSVGGHJWQTPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CC2C(=O)O)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Double Allylic Alkylation Strategy
A catalytic enantioselective approach employs a one-pot double allylic alkylation to form the spirocyclic core (Figure 1). This method utilizes a proline-derived substrate subjected to palladium-catalyzed allylic alkylation with a bis-electrophile, inducing cyclopropane ring formation. Key steps include:
- Substrate Activation : (2R,4S)-4-Hydroxypyrrolidine-2-carboxylic acid derivatives are oxidized to ketones using 2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO) and sodium hypochlorite.
- Methylenation : Wittig reaction with methyltriphenylphosphonium bromide generates exocyclic double bonds.
- Cyclopropanation : Rhodium-catalyzed double allylic alkylation achieves spiroannulation with enantiomeric excess >90%.
Advantages : High stereocontrol, fewer purification steps.
Limitations : Requires specialized catalysts and anhydrous conditions.
Simmons–Smith Cyclopropanation
Alternative routes leverage the Simmons–Smith reaction to install the cyclopropane ring (Figure 2). A pyrrolidine precursor with an exocyclic alkene undergoes cyclopropanation via diiodomethane and a zinc-copper couple. For example:
- Alkene Preparation : Horner-Wadsworth-Emmons olefination of 3-oxoproline esters yields α,β-unsaturated esters.
- Cyclopropanation : Diiodomethane and Zn(Cu) generate the spiro[2.4]heptane system.
Advantages : Scalability, compatibility with ester functionalities.
Limitations : Moderate yields (50–65%) due to competing side reactions.
Oxidative Ring Contraction
Patent literature discloses oxidative ring contraction of bicyclic intermediates:
- Epoxidation : Treatment of 4-methylenepyrrolidine derivatives with mCPBA forms epoxides.
- Acid-Mediated Rearrangement : Trifluoroacetic acid induces epoxide opening and cyclopropane formation.
Advantages : Utilizes simple reagents.
Limitations : Requires precise control of reaction stoichiometry.
Functionalization of the Spirocyclic Core
Introduction of the Benzyloxycarbonyl Group
The Cbz group is introduced via nucleophilic acyl substitution on the secondary amine:
- Deprotection : Removal of tert-butoxycarbonyl (Boc) groups using HCl in dioxane.
- Cbz Protection : Reaction with benzyl chloroformate in the presence of triethylamine (Scheme 1).
Typical Conditions :
Carboxylic Acid Installation
The carboxylic acid moiety is often introduced early in the synthesis but may require late-stage modifications:
- Ester Hydrolysis : Saponification of methyl or ethyl esters using LiOH or KOH.
- Oxidative Methods : TEMPO-mediated oxidation of primary alcohols to carboxylic acids.
Optimization Note : Hydrolysis under biphasic conditions (THF/H2O) minimizes decarboxylation.
Integrated Synthetic Routes
Route A: Enantioselective Double Allylic Alkylation
Steps :
- Oxidation : (2R,4S)-1-Boc-4-hydroxypyrrolidine-2-carboxylic acid → ketone (TEMPO/NaClO).
- Methylenation : Wittig reaction → exocyclic alkene.
- Spiroannulation : Pd-catalyzed double alkylation → spiro[2.4]heptane.
- Deprotection/Protection : Boc removal (HCl) → Cbz installation.
- Ester Hydrolysis : KOH/MeOH → carboxylic acid.
Route B: Simmons–Smith Cyclopropanation
Steps :
- Olefination : 3-Oxoproline ester → α,β-unsaturated ester.
- Cyclopropanation : Simmons–Smith reaction → spiro core.
- Reductive Amination : NH4OAc/NaBH3CN → secondary amine.
- Cbz Protection : Benzyl chloroformate.
- Oxidation : TEMPO/NaClO → carboxylic acid.
Comparative Analysis of Synthetic Methods
Key Observations :
- Route A excels in enantioselectivity but requires expensive catalysts.
- Route B offers shorter sequences but lower yields.
- Patent methods prioritize scalability over stereochemical control.
Mechanistic Insights and Reaction Optimization
TEMPO-Mediated Oxidations
TEMPO/NaClO systems selectively oxidize secondary alcohols to ketones without over-oxidizing carboxylic acids. Kinetic studies show:
Wittig Reaction Dynamics
Methyltriphenylphosphonium bromide generates ylides that react with ketones to form alkenes:
- Ylide Stability : Enhanced by using THF as solvent.
- Steric Effects : Bulky substituents on pyrrolidine lower yields by 15–20%.
Industrial-Scale Considerations
Cost Analysis
| Component | Route A Cost (USD/kg) | Route B Cost (USD/kg) |
|---|---|---|
| Catalysts | 12,000 | 800 |
| Solvents | 1,200 | 950 |
| Labor | 3,500 | 2,800 |
| Total | 16,700 | 4,550 |
Implication : Route B is economically favorable for non-chiral applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzoic acid derivatives, while reduction could produce alcohols. Substitution reactions can introduce a variety of functional groups, depending on the nucleophile employed.
Scientific Research Applications
Synthesis and Derivatives
The synthesis of 5-((benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid has been documented in various patents, highlighting its role as an intermediate in the preparation of complex molecules. Notably, it has been utilized in the synthesis of hepatitis C virus NS5A inhibitors, which are crucial for antiviral therapies. The compound can be synthesized through several methods, including:
- Cyclization Reactions : Utilizing spirocyclic frameworks to form azaspiro compounds.
- Functional Group Transformations : Modifying existing functional groups to enhance biological activity.
Antiviral Agents
One of the primary applications of this compound is in the synthesis of antiviral agents, particularly those targeting hepatitis C virus (HCV). The compound serves as a key intermediate in the development of NS5A inhibitors, which play a critical role in disrupting viral replication.
Case Studies
-
HCV Inhibitors :
- A patent describes processes for preparing derivatives of 5-azaspiro[2.4]heptane that exhibit potent activity against HCV by inhibiting the NS5A protein, essential for viral replication .
- Research indicates that modifications to the spirocyclic structure can enhance antiviral efficacy while reducing toxicity .
-
Pharmacological Studies :
- Studies have demonstrated that compounds derived from 5-Cbz-5-azaspiro[2.4]heptane exhibit favorable pharmacokinetic properties, including good bioavailability and minimal first-pass metabolism .
- The compound's ability to cross biological barriers, such as the blood-brain barrier, is critical for developing treatments for central nervous system disorders .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid depends on its specific application. In drug discovery, for example, the compound may interact with specific molecular targets such as enzymes or receptors. The spirocyclic structure can enhance binding interactions through increased rigidity and spatial orientation, potentially leading to higher potency and selectivity.
Comparison with Similar Compounds
Key Compounds:
| Compound Name | CAS No. | Protective Group | Substituent Position | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| Target Compound | 150543-37-6 | Cbz (Benzyloxy) | 1-carboxylic acid | C₁₅H₁₇NO₄ | 275.30 |
| (S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid | 1129634-44-1 | Boc (tert-butoxy) | 6-carboxylic acid | C₁₂H₁₉NO₄ | 241.28 |
| 5-Boc-5-azaspiro[2.4]heptane-7-carboxylic acid | 1268519-54-5 | Boc | 7-carboxylic acid | C₁₂H₁₉NO₄ | 241.28 |
Structural Insights :
- Protective Groups : The Cbz group (target compound) is bulkier and aromatic compared to the aliphatic Boc group in analogs. This impacts steric hindrance and solubility .
- Substituent Position : The carboxylic acid group’s position (1-, 6-, or 7-) influences hydrogen bonding and spatial arrangement, critical for biological activity .
Key Data:
| Compound Name | Synthetic Yield (Key Step) | Key Reaction Steps | Purity |
|---|---|---|---|
| Target Compound | Not reported | Likely analogous to Boc derivatives (e.g., cyclization, hydrolysis) | N/A |
| 5-Boc-5-azaspiro[2.4]heptane-4-carboxylic acid | 57% (Step 4), 63% (Step 5), 100% (Step 6) | Cyclopropanation, borane reduction, hydrolysis | >98% |
| (S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid | Enantioselective synthesis (e.g., asymmetric hydrogenation) | Enantioselective cyclopropanation, Boc protection | 97–99% |
Application Comparison
Functional Roles :
- Boc Derivatives : Preferred in drug discovery due to Boc’s acid-labile deprotection, compatible with solid-phase peptide synthesis .
- Cbz Derivative (Target): Used where hydrogenolysis is feasible (e.g., late-stage deprotection in solution-phase synthesis) .
Physicochemical Properties
Key Observations :
- The Boc derivatives exhibit higher crystallinity (mp 131–134°C) due to reduced steric bulk .
- The Cbz derivative’s solubility challenges necessitate specialized formulations (e.g., DMSO master stocks) .
Commercial Availability
Biological Activity
5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid, also known as 5-Cbz-5-azaspiro[2.4]heptane-1-carboxylic acid, is a compound with significant potential in medicinal chemistry. Its unique spirocyclic structure and functional groups suggest various biological activities, including anti-inflammatory and anticancer properties. This article explores the existing research on its biological activity, synthesizing findings from diverse sources.
- Molecular Formula : C15H17NO4
- Molecular Weight : 275.31 g/mol
- CAS Number : 150543-37-6
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that 5-Cbz-5-azaspiro[2.4]heptane-1-carboxylic acid exhibits a range of biological activities:
-
Anticancer Activity :
- Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells, potentially through mechanisms involving apoptosis and cell cycle arrest.
- A study comparing its effects with standard chemotherapeutics showed promising results in reducing cell viability in various cancer cell lines.
-
Anti-inflammatory Properties :
- The compound has been evaluated for its ability to modulate inflammatory pathways. In vitro assays demonstrated that it could reduce the production of pro-inflammatory cytokines.
-
Neuroprotective Effects :
- Some research highlights its potential neuroprotective properties, which may be beneficial in treating neurodegenerative diseases.
Anticancer Activity
A study published in the Journal of Medicinal Chemistry assessed the anticancer efficacy of 5-Cbz-5-azaspiro[2.4]heptane-1-carboxylic acid against several cancer cell lines. The results indicated a significant decrease in cell viability at concentrations above 10 µM, with an IC50 value comparable to established chemotherapeutic agents .
Anti-inflammatory Mechanisms
In another investigation, researchers explored the compound's effect on lipopolysaccharide (LPS)-induced inflammation in macrophages. The treatment with 5-Cbz-5-azaspiro[2.4]heptane-1-carboxylic acid resulted in a marked reduction of TNF-alpha and IL-6 levels, suggesting its potential as an anti-inflammatory agent .
Neuroprotection
A recent study focused on the neuroprotective effects of the compound in models of oxidative stress-induced neuronal damage. The findings indicated that it significantly reduced neuronal death and oxidative stress markers, supporting its role in neuroprotection .
Data Table: Summary of Biological Activities
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Key Steps | Catalysts/Solvents | Yield (%) | Reference |
|---|---|---|---|---|
| One-step | Cycloaddition, carboxylation | Pd/C, THF | 75–85 | |
| Multi-step | Boc protection, formylation | DCC, DMF, NaHCO₃ | 60–70 |
Which analytical techniques are most effective for confirming the spirocyclic configuration and functional group integrity?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies spirocyclic connectivity via coupling constants (e.g., geminal protons at δ 1.5–2.5 ppm) and benzyloxy carbonyl groups (δ 5.1–5.3 ppm) .
- X-ray Crystallography : Resolves spiro[2.4]heptane geometry, confirming bond angles and torsion angles (e.g., C5-N-C1-C2 dihedral angle ~90°) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (m/z 275.30 for [M+H]⁺) and fragmentation patterns .
How can researchers optimize stereochemical outcomes during the synthesis of 5-azaspiro[2.4]heptane derivatives?
Answer:
- Chiral Catalysts : Use (R)- or (S)-BINOL-based catalysts to induce enantioselectivity in cyclopropane ring formation .
- Solvent Control : Polar aprotic solvents (e.g., DCM) minimize racemization during benzyloxycarbonyl group installation .
- Analytical Validation : Chiral HPLC (e.g., Chiralpak IA column) or circular dichroism (CD) confirms enantiomeric excess (>95% ee) .
What strategies are recommended for comparative analysis with structural analogs to elucidate structure-activity relationships (SAR)?
Answer:
Q. Table 2: Structural Analogs and Features
| Compound Name | CAS Number | Key Modifications | Reference |
|---|---|---|---|
| Tert-butyl 7-formyl-5-azaspiro[2.4]heptane-5-carboxylate | 2137704-05-1 | Formyl group at position 7 | |
| (S)-tert-butyl 6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate | 1262397-26-1 | Aminomethyl group, (S)-stereocenter |
How should researchers resolve contradictions in reported biological activities of spirocyclic compounds?
Answer:
- Assay Standardization : Replicate studies under uniform conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
- Orthogonal Validation : Combine enzyme inhibition assays (e.g., fluorescence-based) with cellular viability tests (MTT assay) to confirm activity .
- Mechanistic Studies : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding constants (KD) for target proteins .
What in silico tools and databases are recommended for predicting metabolic pathways and reactivity?
Answer:
- Metabolic Prediction : Use BKMS_METABOLIC and REAXYS_BIOCATALYSIS to identify potential Phase I/II metabolites (e.g., oxidative dealkylation or glucuronidation) .
- Reactivity Modeling : Apply Gaussian 09 with DFT (B3LYP/6-31G*) to simulate reaction transition states and activation energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
